molecular formula C23H23N9O4 B14109864 2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one

2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one

Cat. No.: B14109864
M. Wt: 489.5 g/mol
InChI Key: UHVGJHQDVDVQHH-BZUAXINKSA-N
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Description

2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest in synthetic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one involves multiple steps, including the formation of the purine ring system and the subsequent attachment of the oxolan and imidazo[4,5-b]pyridin moieties. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Properties

Molecular Formula

C23H23N9O4

Molecular Weight

489.5 g/mol

IUPAC Name

2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one

InChI

InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15-,16-/m1/s1

InChI Key

UHVGJHQDVDVQHH-BZUAXINKSA-N

Isomeric SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@H]([C@H](O6)CO)O)N=C(NC5=O)N

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N

Origin of Product

United States

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